molecular formula C13H10BF2NO3 B1393124 N-(3,4-Difluorophenyl) 3-boronobenzamide CAS No. 1072946-15-6

N-(3,4-Difluorophenyl) 3-boronobenzamide

Cat. No.: B1393124
CAS No.: 1072946-15-6
M. Wt: 277.03 g/mol
InChI Key: BNTBFLHBIBBLLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Difluorophenyl) 3-boronobenzamide (CAS: 1072946-15-6) is a benzamide derivative featuring a boronic acid substituent at the meta position of the benzamide core and a 3,4-difluorophenylamine group. This compound is of interest in medicinal and materials chemistry due to the unique electronic and steric properties imparted by the boron atom, which can participate in reversible covalent interactions with biological targets, such as proteases or carbohydrate-binding proteins.

Properties

IUPAC Name

[3-[(3,4-difluorophenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BF2NO3/c15-11-5-4-10(7-12(11)16)17-13(18)8-2-1-3-9(6-8)14(19)20/h1-7,19-20H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTBFLHBIBBLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674409
Record name {3-[(3,4-Difluorophenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-15-6
Record name B-[3-[[(3,4-Difluorophenyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(3,4-Difluorophenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

N-(3,4-Difluorophenyl) 3-boronobenzamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

N-(3,4-Difluorophenyl) 3-boronobenzamide has shown promise in the development of novel therapeutic agents. Its interaction with biological targets has been investigated for potential treatments of various diseases.

  • Histamine H3 Receptor Modulation : The compound exhibits high affinity for histamine H3 receptors, which are implicated in several neurological disorders. Compounds that interact with these receptors can be useful in treating conditions such as narcolepsy, obesity, and cognitive impairments . The selectivity of this compound for these receptors suggests it could serve as a lead compound for developing new antihistamines or cognitive enhancers.
  • Anticancer Potential : Research indicates that boron-containing compounds can enhance the efficacy of certain anticancer therapies. The presence of the boron atom in this compound may contribute to its ability to disrupt cancer cell proliferation pathways . This aspect is particularly relevant in the context of boron neutron capture therapy (BNCT), where boron compounds are used to selectively target tumor cells.

Chemical Synthesis and Material Science

The compound is also significant in synthetic chemistry due to its unique reactivity and structural properties.

  • Synthetic Intermediates : this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its boron moiety can participate in various cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds . This makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
  • Material Applications : The incorporation of boron into organic frameworks has implications for materials science. Boron compounds are known to enhance the thermal stability and mechanical properties of polymers. This compound could potentially be used to develop new polymeric materials with improved performance characteristics for applications in electronics and coatings .

Case Studies and Experimental Findings

Several studies have documented the synthesis and applications of this compound:

  • Synthesis Protocols : The compound can be synthesized through a reaction involving 3,4-difluoroaniline and boronic acid derivatives under specific conditions that favor the formation of the amide bond. Yield optimization studies have shown that varying reaction parameters can significantly affect the yield and purity of the final product .
  • Biological Activity Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. These findings suggest its potential as a therapeutic agent; however, further studies are required to elucidate its mechanism of action and optimize its efficacy .

Mechanism of Action

The mechanism of action of N-(3,4-Difluorophenyl) 3-boronobenzamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities among N-(3,4-difluorophenyl) 3-boronobenzamide and related compounds:

Compound Name Substituent on Benzamide Core Fluorination Pattern on Aniline Notable Functional Groups
This compound Boronic acid (-B(OH)₂) 3,4-Difluoro Boron, Amide
N-(3,4-Difluorophenyl)-3-(trifluoromethyl)benzamide Trifluoromethyl (-CF₃) 3,4-Difluoro CF₃, Amide
N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide 3,4,5-Trimethoxy (-OCH₃) 3,4-Difluoro Methoxy, Amide
N-(3,4-Difluorophenyl)benzamide None (parent benzamide) 3,4-Difluoro Amide
N-(3,4-Difluorophenyl)-3-methylbenzamide Methyl (-CH₃) 3,4-Difluoro Methyl, Amide

Key Observations :

  • Fluorination at the 3,4-positions of the aniline moiety is conserved across all compounds, likely enhancing metabolic stability and modulating lipophilicity.
Crystallographic Comparisons:
  • N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 5.0031 Å, b = 8.8986 Å, c = 32.726 Å, and β = 93.896°. The 3,4,5-trimethoxybenzoyl group exhibits near-planarity (mean deviation: 0.027 Å), and intermolecular N–H···O hydrogen bonds stabilize a 1D supramolecular chain.

Physicochemical Properties

Property This compound N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide N-(3,4-Difluorophenyl)-3-(trifluoromethyl)benzamide
Molecular Weight (g/mol) Not reported 323.29 325.23
Melting Point Not reported Not reported Not reported
LogP (Predicted) Moderate (boronic acid reduces lipophilicity) High (methoxy groups increase logP) Very high (CF₃ group enhances lipophilicity)

Biological Activity

N-(3,4-Difluorophenyl) 3-boronobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Formula: C13H10B2F2N
Molecular Weight: 253.04 g/mol
CAS Number: 1072946-15-6

The compound features a boron-containing moiety which is significant for its reactivity and interaction with biological targets.

This compound exhibits biological activity primarily through its role as a boronic acid derivative. Boronic acids are known to interact with biomolecules such as proteins and nucleic acids. The electron-withdrawing fluorine atoms in the phenyl ring enhance the electrophilicity of the boron atom, facilitating interactions with nucleophilic sites in target biomolecules.

Key Mechanisms Include:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes through reversible covalent bonding, particularly serine proteases and other nucleophilic enzymes.
  • Modulation of Protein Function: By binding to specific protein targets, it can alter their activity, which is crucial in pathways such as cell signaling and metabolic regulation.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

  • Anticancer Properties: Research indicates that this compound may inhibit cancer cell proliferation by targeting specific oncogenic pathways.
  • Anti-inflammatory Effects: In vitro studies suggest that it can reduce inflammatory markers in cell cultures.
  • Antimicrobial Activity: Preliminary assays show potential antibacterial properties against certain strains.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in cytokine levels
AntimicrobialBactericidal activity against E. coli

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Case Study in Oncology:
    • Objective: To assess the anticancer effects in a mouse model.
    • Findings: Significant reduction in tumor size was observed after treatment with the compound compared to control groups. This suggests potential for further development as an anticancer agent.
  • Case Study on Inflammation:
    • Objective: Evaluate anti-inflammatory properties in a rat model of arthritis.
    • Findings: Marked decrease in paw swelling and inflammatory markers was noted, indicating effectiveness in modulating inflammatory responses.

Research Findings

Recent literature has focused on structure-activity relationships (SAR) that inform the design of more potent derivatives. Notably, compounds with additional fluorination or modifications to the boron moiety have shown enhanced activity against targeted pathways.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Increased fluorinationEnhanced potency against cancer cells
Altered boron structureImproved binding affinity to target proteins

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-Difluorophenyl) 3-boronobenzamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-Difluorophenyl) 3-boronobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.